molecular formula C23H24N4O3S B2491340 4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923244-89-7

4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2491340
CAS No.: 923244-89-7
M. Wt: 436.53
InChI Key: GGSWJDJFXAQZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 4-butoxy group. The sulfonamide nitrogen is linked to a phenyl ring bearing a 7-methylimidazo[1,2-a]pyrimidin-2-yl moiety. This compound is structurally related to kinase inhibitors and sulfonamide-based therapeutics, though its specific biological activity remains underexplored in publicly available literature .

Properties

IUPAC Name

4-butoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-4-15-30-20-9-11-21(12-10-20)31(28,29)26-19-7-5-18(6-8-19)22-16-27-14-13-17(2)24-23(27)25-22/h5-14,16,26H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSWJDJFXAQZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves several steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One of the common methods used is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine moiety in the compound is known to interact with various biological targets, leading to its effects in medicinal applications . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares a sulfonamide-phenyl scaffold with several analogs, but key differences in substituents influence its physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds:

Compound Name / Identifier Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features
4-Butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (Target) Benzenesulfonamide-imidazopyrimidine R1 = Butoxy, R2 = 7-methylimidazopyrimidine ~469.5 (estimated) High lipophilicity (butoxy), fused bicyclic system for enhanced binding
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Benzenesulfonamide-pyrimidine R1 = Methoxy, R2 = diethylamino-pyrimidine ~484.5 Methoxy group reduces lipophilicity; pyrimidine with diethylamino substituent
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Benzamide-imidazopyrimidine R1 = Fluoro, R2 = 7-methylimidazopyrimidine ~393.4 Fluorine enhances electronegativity; amide linker instead of sulfonamide
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide Benzenesulfonamide-pyrimidine R1 = Bromo, R2 = morpholinyl, R3 = methyl ~579.5 Bromine increases steric bulk; morpholinyl enhances solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The butoxy group in the target compound increases lipophilicity compared to methoxy (e.g., ) or fluoro substituents, which may enhance tissue penetration but reduce aqueous solubility.
  • Bromo or morpholinyl groups (e.g., ) balance lipophilicity with polar interactions, improving solubility profiles.

Core Structural Variations: The imidazopyrimidine moiety in the target compound provides a fused bicyclic system, likely enhancing binding affinity to hydrophobic pockets in enzymes compared to non-fused pyrimidine derivatives (e.g., ).

Synthetic Accessibility: The patent process for 4-(1,1-dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzene-sulfonamide () highlights challenges in synthesizing bipyrimidine derivatives, whereas the target compound’s imidazopyrimidine core may offer simpler functionalization .

Biological Activity

4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, commonly referred to by its chemical structure, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this sulfonamide derivative, summarizing relevant research findings, case studies, and pharmacological implications.

  • Common Name : 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
  • CAS Number : 923244-89-7
  • Molecular Weight : 436.5 g/mol

The biological activity of sulfonamide derivatives often involves interactions with various biomolecular targets, including enzymes and receptors. The specific activity of this compound has been linked to its ability to modulate cellular signaling pathways and influence cellular proliferation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiproliferative Effects :
    • Studies have demonstrated that related sulfonamide compounds can inhibit cell growth in cancer cell lines. For instance, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives showed significant antiproliferative activity across multiple cancer types, suggesting a similar potential for the compound .
  • Cardiovascular Implications :
    • Research on benzene sulfonamides has shown effects on perfusion pressure and coronary resistance in isolated rat heart models. It was found that certain derivatives decreased perfusion pressure and coronary resistance, indicating a potential cardiovascular regulatory role .
  • Calcium Channel Interaction :
    • Theoretical studies suggest that some sulfonamide derivatives may interact with calcium channels, influencing cardiovascular dynamics. This interaction could be pivotal in understanding the compound's mechanism in regulating blood pressure .

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative activity of various sulfonamide derivatives against different cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma). The results indicated that specific structural modifications in sulfonamides significantly enhanced their antiproliferative potency (see Table 1).

CompoundIC50 (µM)Cell Line
PIB-SO 360.5HT-29
PIB-SO 440.8M21
PIB-SO 450.6MCF7

Pharmacokinetic Studies

Pharmacokinetic parameters were assessed using computational methods like ADMET analysis. These studies highlighted the permeability differences across various cell models, which are crucial for understanding the bioavailability and therapeutic potential of the compound .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Cyclization of precursors (e.g., amines and diketones) to form the imidazo[1,2-a]pyrimidine core.
  • Step 2 : Functionalization via sulfonamide coupling using 4-butoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Step 3 : Purification via column chromatography or recrystallization.
    Key parameters include temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the imidazo[1,2-a]pyrimidine ring and sulfonamide linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±5 ppm).
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended for screening activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use recombinant kinases or phosphodiesterases (IC₅₀ determination).
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation adaptations) .
  • By-Product Analysis : Use LC-MS to track intermediates and adjust quenching protocols .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Target Validation : Confirm target engagement via CRISPR knockouts or siRNA silencing.
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays (e.g., Chemoproteomics).
  • Pharmacokinetic (PK) Analysis : Assess bioavailability and metabolic stability (e.g., microsomal half-life) to explain in vitro-in vivo discrepancies .

Q. What strategies enhance selectivity for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-butoxy vs. 4-methoxy) and analyze binding using molecular docking (e.g., AutoDock Vina).
  • Co-Crystallization : Resolve target-compound complexes via X-ray crystallography to guide rational design .

Key Research Challenges

  • Stereochemical Control : Racemization during sulfonamide coupling requires chiral HPLC or asymmetric catalysis .
  • Solubility Limitations : Use co-solvents (e.g., PEG-400) or prodrug strategies for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.